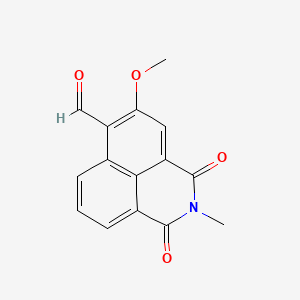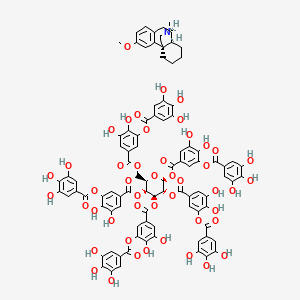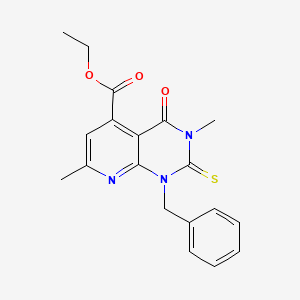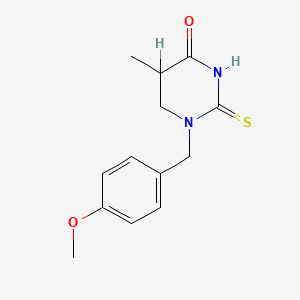
Tetrasodium 4,4'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-hydroxynaphthalene-2,7-disulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE) is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are widely used in various industries due to their stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE) typically involves the diazotization of aromatic amines followed by coupling with naphthol derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process may involve multiple purification steps to ensure the final product’s purity and quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo bond can yield aromatic amines.
Substitution: The sulfonate groups can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Functionalized naphthalene derivatives.
科学研究应用
TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE) has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in various products.
作用机制
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets and pathways involved include interactions with cellular components in biological systems, where it can bind to proteins and nucleic acids, affecting their function.
相似化合物的比较
Similar Compounds
- TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE)
- TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE)
Uniqueness
This compound stands out due to its specific structural features, such as the biphenyl core and multiple sulfonate groups, which contribute to its solubility and stability in aqueous solutions. Its unique combination of functional groups allows for versatile applications across different fields.
属性
CAS 编号 |
6771-84-2 |
|---|---|
分子式 |
C34H22N4Na4O14S4 |
分子量 |
930.8 g/mol |
IUPAC 名称 |
tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N4O14S4.4Na/c1-17-11-21(35-37-31-27-9-5-23(53(41,42)43)13-19(27)15-29(33(31)39)55(47,48)49)3-7-25(17)26-8-4-22(12-18(26)2)36-38-32-28-10-6-24(54(44,45)46)14-20(28)16-30(34(32)40)56(50,51)52;;;;/h3-16,39-40H,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4 |
InChI 键 |
YRKYOMZMBWXPET-UHFFFAOYSA-J |
规范 SMILES |
CC1=C(C=CC(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=C(C=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)



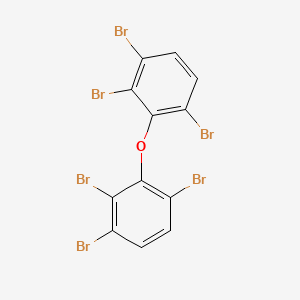
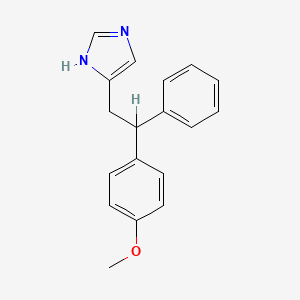
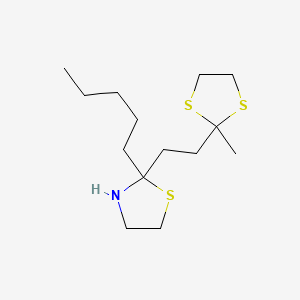
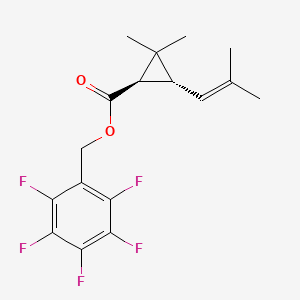
![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)
